1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one
Description
This compound is a dihydroquinolinone derivative characterized by three distinct substituents:
- Position 6: An ethoxy group, enhancing lipophilicity compared to smaller alkoxy substituents like methoxy.
- Position 3: A 4-fluorobenzenesulfonyl moiety, contributing strong electron-withdrawing effects and hydrogen-bond acceptor capacity via the sulfonyl group .
The structural framework of dihydroquinolinones is notable for its planar aromatic system, which facilitates π-π stacking interactions, and the sulfonyl group’s role in stabilizing molecular conformations through hydrogen bonding . Crystallographic studies of analogs (e.g., ) suggest that substituent positioning significantly influences packing efficiency and solubility, as modeled by programs like SHELX and ORTEP .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFNO4S/c1-2-31-18-9-12-22-20(13-18)24(28)23(32(29,30)19-10-7-17(26)8-11-19)15-27(22)14-16-5-3-4-6-21(16)25/h3-13,15H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRMYFSCRAMIBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the quinoline core using reagents like sulfonyl chlorides under basic conditions.
Substitution Reactions:
Ethoxylation: The ethoxy group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with structurally related dihydroquinolinone derivatives, highlighting substituent variations and their implications:
Key Observations:
Benzoyl () lacks the sulfonyl group’s hydrogen-bond acceptor capacity, reducing stability in polar environments .
Steric and Lipophilic Considerations: Ethoxy (target compound) increases lipophilicity vs. Isopropyl () introduces steric bulk, which may hinder molecular packing and crystallization .
Positional Isomerism :
- 2-Chlorophenylmethyl (target) vs. 4-chlorophenylmethyl (): Ortho-substitution may disrupt planarity, affecting binding to flat receptor sites .
Biological Activity
The compound 1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is a member of the quinoline family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Dihydroquinolinone
- Functional Groups :
- Ethoxy group at position 6
- Chlorophenyl group at position 1
- Fluorobenzenesulfonyl group at position 3
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonyl group is known to enhance binding affinity to specific enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : The compound may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
- Antiproliferative Effects : Preliminary studies suggest that this compound exhibits antiproliferative activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Anticancer Activity
A series of studies have evaluated the anticancer potential of related compounds in the quinoline class, providing insights into the activity of this compound. For instance:
- Case Study 1 : A study assessed the antiproliferative effects against breast cancer cell lines, revealing a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to cell cycle arrest at the G2/M phase.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 8.5 | Apoptosis induction |
| Compound B | MDA-MB-231 (Breast) | 12.0 | G2/M arrest |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profile is crucial for evaluating the safety and efficacy of any new therapeutic agent. Preliminary assessments suggest:
- Absorption : Moderate oral bioavailability.
- Metabolism : Primarily hepatic, with potential for drug-drug interactions.
- Toxicity : Initial studies indicate a favorable toxicity profile compared to existing treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
